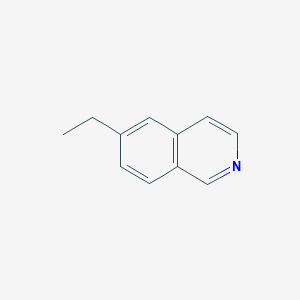

6-Ethylisoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-ethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-9-3-4-11-8-12-6-5-10(11)7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRSNRBJQIBSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Ethylisoquinoline and Its Derivatives

Classical and Contemporary Synthesis Strategies for Isoquinoline (B145761) Core Relevant to 6-Ethylisoquinoline

The construction of the isoquinoline skeleton can be achieved through several classical name reactions, each offering a unique approach to ring formation. organicreactions.org The applicability of these methods to the synthesis of this compound depends on the availability of appropriately substituted precursors. Modern adaptations have sought to improve yields, broaden substrate scope, and introduce milder reaction conditions.

The Pomeranz-Fritsch reaction is a fundamental method for synthesizing isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal. chemistry-reaction.comwikipedia.org This process occurs in two main stages: the initial condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal), followed by ring closure using a strong acid like concentrated sulfuric acid. thermofisher.comresearchgate.net

To produce this compound, the required starting material would be 4-ethylbenzaldehyde . The reaction mechanism proceeds with the formation of the benzalaminoacetal, which, upon treatment with acid, undergoes cyclization via an electrophilic attack on the aromatic ring, followed by elimination of two molecules of alcohol to form the aromatic isoquinoline ring system. wikipedia.org

Modern modifications have been developed to enhance the reaction's utility.

The Schlittler-Müller modification allows for the synthesis of C1-substituted isoquinolines by condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com

The Bobbitt modification leads to tetrahydroisoquinolines through the hydrogenation of the initial benzalaminoacetal before the acid-catalyzed cyclization step. thermofisher.com

Recent research has also explored accelerating the Pomeranz-Fritsch reaction using techniques like microdroplet chemistry, which can dramatically increase reaction rates compared to bulk-phase synthesis. researchgate.netresearchgate.net

| Reaction | Key Reactants for this compound | Typical Conditions | Product |

| Pomeranz-Fritsch | 4-Ethylbenzaldehyde, 2,2-Diethoxyethylamine | Concentrated H₂SO₄, heat | This compound |

| Bobbitt Modification | N-(2,2-Diethoxyethyl)-4-ethylbenzylamine | 1. Hydrogenation (e.g., NaBH₄) 2. Acid-catalyzed cyclization | 6-Ethyl-1,2,3,4-tetrahydroisoquinoline (B3265354) |

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. jk-sci.comwikipedia.org The resulting dihydroisoquinoline can be subsequently oxidized to the corresponding aromatic isoquinoline. nrochemistry.com This reaction is an intramolecular electrophilic aromatic substitution. wikipedia.org

For the synthesis of this compound, the precursor would be an N-acylated-2-(4-ethylphenyl)ethylamine. The electron-donating nature of the ethyl group on the benzene (B151609) ring facilitates the electrophilic cyclization. The reaction is typically promoted by condensing agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.com

Two primary mechanisms are proposed, differing in the timing of the carbonyl oxygen elimination. wikipedia.org

Nitrilium Ion Intermediate: The dehydrating agent removes the amide oxygen first, forming a reactive nitrilium ion that then undergoes electrophilic attack on the aromatic ring. nrochemistry.com

Imine-Ester Intermediate: The amide oxygen first complexes with the Lewis acid. Cyclization occurs, followed by elimination to form the imine of the dihydroisoquinoline. nrochemistry.com

Microwave-assisted protocols have been developed to accelerate the Bischler-Napieralski reaction, making it a more efficient route for creating libraries of substituted isoquinolines. acs.org

| Starting Material | Cyclizing/Dehydrating Agent | Intermediate Product | Final Product (after oxidation) |

| N-Formyl-2-(4-ethylphenyl)ethylamine | POCl₃, P₂O₅ | 6-Ethyl-3,4-dihydroisoquinoline | This compound |

| N-Acetyl-2-(4-ethylphenyl)ethylamine | POCl₃, P₂O₅ | 1-Methyl-6-ethyl-3,4-dihydroisoquinoline | 1-Methyl-6-ethylisoquinoline |

The Pictet-Spengler reaction is a versatile method for constructing tetrahydroisoquinolines (THIQs) and related heterocyclic frameworks. researchgate.netmdpi.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution (cyclization). researchgate.netdepaul.edu

To obtain a precursor for this compound, the starting amine would be 2-(4-ethylphenyl)ethylamine . The reaction of this amine with an aldehyde, such as formaldehyde, under acidic conditions (e.g., TFA, HCl), first forms a Schiff base (iminium ion intermediate). depaul.edu This is followed by ring closure to yield 6-ethyl-1,2,3,4-tetrahydroisoquinoline . frontiersin.org A subsequent dehydrogenation/aromatization step is required to produce this compound itself.

The Pictet-Spengler reaction is a powerful tool in natural product synthesis and medicinal chemistry for generating compound libraries. researchgate.netmdpi.com Both phosphate-mediated and biocatalytic (enzymatic) versions of the reaction have been developed to improve efficiency and control stereochemistry. mdpi.comfrontiersin.org

| Key Reactants | Catalyst/Conditions | Intermediate Product | Aromatization Step |

| 2-(4-Ethylphenyl)ethylamine, Formaldehyde | HCl or Trifluoroacetic Acid (TFA) | 6-Ethyl-1,2,3,4-tetrahydroisoquinoline | Oxidation (e.g., with Pd/C) |

| 2-(4-Ethylphenyl)ethylamine, Acetaldehyde | Acidic medium | 1-Methyl-6-ethyl-1,2,3,4-tetrahydroisoquinoline | Oxidation |

The Friedländer synthesis is a classical and straightforward method for constructing quinoline (B57606) rings, not isoquinolines. jk-sci.comwikipedia.org It is included here for its importance in the broader chemistry of benzo-fused nitrogen heterocycles. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgorganic-chemistry.org

The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or bases (e.g., KOH, pyridine). jk-sci.comwikipedia.orgiipseries.org The mechanism can proceed through two viable pathways: an initial aldol (B89426) condensation followed by imine formation and cyclization, or initial Schiff base formation followed by an intramolecular aldol reaction. wikipedia.org

Numerous modified protocols have been developed to improve the Friedländer synthesis, including:

Use of catalysts like iodine, Lewis acids, or ruthenium complexes. jk-sci.comwikipedia.orgiipseries.org

Microwave-assisted synthesis, often under solvent-free conditions, to accelerate the reaction. jk-sci.comorganic-chemistry.org

Application of solid acid catalysts and nanocatalysts to enhance efficiency and ease of recovery. acs.orgnih.gov

While not a direct route to this compound, the principles of condensation and cyclization are fundamental to heterocyclic chemistry.

Similar to the Friedländer synthesis, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a method for synthesizing quinoline derivatives, specifically quinoline-4-carboxylic acids. wikipedia.orgrsc.org It is not a direct route to the isoquinoline scaffold. The reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a strong base. researchgate.netresearchgate.net

The mechanism begins with the base-catalyzed hydrolysis of the isatin amide bond to form an isatinic acid anion. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product. iipseries.orgwikipedia.org

This reaction is notable as it is considered an extension of the Friedländer synthesis. rsc.org Modifications have been introduced to improve the reaction, such as using microwave irradiation to reduce reaction times and developing greener methods to avoid harsh basic effluents. iipseries.orgresearchgate.net

The Skraup and Doebner-von Miller reactions are classic, robust methods for the synthesis of the quinoline ring system. rsc.org

The Skraup Synthesis: This reaction typically involves the condensation of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.org An α,β-unsaturated aldehyde, acrolein, is generated in situ from the dehydration of glycerol. iipseries.org

The Doebner-von Miller Reaction: This is a more general and widely used variation that reacts an aniline with α,β-unsaturated aldehydes or ketones. rsc.orgwikipedia.org

These reactions are known for being highly exothermic and requiring harsh acidic conditions, which can make product isolation difficult. rsc.org Furthermore, the use of substituted anilines can lead to issues with regioselectivity. rsc.org A key regiochemical outcome of the Doebner-von Miller reaction is the formal addition of the aniline nitrogen to the β-carbon of the unsaturated carbonyl system. acs.org Modern approaches have focused on developing milder conditions, including the use of flow reactors. rsc.org

| Reaction Name | General Reactants | Product Class | Notes |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Quinoline | Not a direct route to isoquinolines. wikipedia.org |

| Pfitzinger Reaction | Isatin + Carbonyl compound | Quinoline-4-carboxylic acid | Not a direct route to isoquinolines. wikipedia.org |

| Skraup/Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl compound (or precursor) | Quinoline | Not a direct route to isoquinolines. rsc.orgwikipedia.org |

Conrad-Limpach Reaction

The Conrad-Limpach synthesis, first reported in 1887, is a classic method for the preparation of 4-hydroxyquinolines. wikipedia.orgiipseries.org The reaction involves the condensation of an aniline with a β-ketoester. jptcp.com Depending on the reaction temperature, the synthesis can be directed towards different isomers. At lower temperatures (e.g., room temperature), the kinetic product, a β-aminoacrylate, is formed, which upon cyclization yields a 4-quinolone. pharmaguideline.com Conversely, higher temperatures favor the formation of a β-ketoester anilide, leading to a 2-quinolone. pharmaguideline.com

The mechanism initiates with the attack of the aniline's nitrogen on the keto group of the β-ketoester, forming a Schiff base intermediate. wikipedia.org This is followed by an electrocyclic ring-closing reaction and subsequent dehydration to form the final 4-hydroxyquinoline (B1666331) product, which exists in equilibrium with its tautomeric 4-quinolone form. wikipedia.org It is crucial to note that the Conrad-Limpach reaction and its variations, such as the Conrad-Limpach-Knorr synthesis, are designed for the synthesis of the quinoline ring system from anilines. jptcp.comresearchgate.net They are not directly applicable for the synthesis of the isomeric isoquinoline ring system, which requires different precursors and cyclization strategies.

Targeted Synthesis of this compound

The synthesis of this compound can be achieved through two primary strategies: late-stage functionalization of the pre-formed isoquinoline ring or a precursor-based approach where the ring is constructed from appropriately substituted starting materials.

Regioselective Alkylation Approaches at Position 6 of the Isoquinoline Ring

Introducing an ethyl group at the C-6 position of the isoquinoline nucleus via direct C-H alkylation is a modern and efficient approach. The C-6 position (a meta position relative to the ring nitrogen) is traditionally challenging to functionalize due to its relative inertness compared to other positions. rsc.org However, recent advances in catalysis have provided novel solutions.

One strategy involves a phosphite-mediated photochemical wikipedia.orgjptcp.com N-to-C rearrangement. rsc.org In this method, the isoquinoline nitrogen is first alkylated to form an N-alkyl isoquinolinium salt. This salt then undergoes a regioselective migration of the alkyl group to the C-6 position under photochemical conditions mediated by a phosphite. This approach allows for the introduction of primary, secondary, and tertiary alkyl groups at the meta-position. rsc.org

Another powerful technique is transition-metal-catalyzed C-H activation. While many methods target the C-1 or C-8 positions, specific conditions can achieve functionalization at C-6. For instance, a photocatalytic hydrosilylation reaction can introduce a silyl (B83357) group at the C-6 and C-7 positions of isoquinolines. nih.gov This silylated intermediate can then be further derivatized, for example, through oxidation to introduce the desired functionality. nih.gov

Precursor Design and Synthesis for this compound

A more traditional and highly reliable method for synthesizing this compound involves constructing the heterocyclic ring from acyclic precursors that already contain the ethyl group at the desired position. This strategy circumvents the challenges of regioselectivity associated with functionalizing the intact isoquinoline ring. rsc.org

The most common isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, can be adapted for this purpose.

Bischler-Napieralski Reaction: This involves the cyclization and dehydration of an N-acyl-β-phenethylamine. To obtain this compound, the required precursor would be N-acetyl-2-(3-ethylphenyl)ethanamine. This precursor can be synthesized from 3-ethylphenethylamine, which is in turn accessible from 3-ethylbenzaldehyde (B1676439) or a related starting material.

Pictet-Spengler Reaction: This reaction condenses a β-phenethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be aromatized. Using 3-ethylphenethylamine as the starting material would lead to a 6-ethyl-1,2,3,4-tetrahydroisoquinoline intermediate. Subsequent oxidation provides the aromatic this compound. The regioselectivity of the cyclization is directed by the substituents on the aromatic ring of the phenethylamine. researchgate.net

Another precursor-based approach starts with a pre-functionalized benzene ring, such as 6-bromoisoquinoline. The bromo group can be converted to an ethyl group via transition-metal-catalyzed cross-coupling reactions, such as a Suzuki or Negishi coupling with an appropriate ethyl-organometallic reagent. Alternatively, isoquinoline-6-carboxylic acid can serve as a precursor, which can be reduced to the corresponding alcohol and subsequently converted to the ethyl group.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters, regardless of the synthetic route chosen. azom.com This process involves systematically varying key parameters to find the conditions that provide the most efficient conversion to the desired product while minimizing the formation of byproducts. azom.comnih.gov

Key parameters for optimization include:

Temperature: Reaction rates are highly sensitive to temperature. An optimal temperature must be found to ensure a reasonable reaction time without promoting decomposition or side reactions. nih.gov

Solvent: The choice of solvent can influence reactant solubility, reaction rate, and even regioselectivity.

Catalyst System: For catalyzed reactions, the choice of metal, ligand, and any additives is critical. The catalyst loading must also be optimized to balance cost and efficiency. reactwise.com

Concentration: Reactant concentrations can affect reaction kinetics and the relative rates of desired versus undesired pathways.

Reaction Time: Monitoring the reaction progress over time (e.g., by TLC or LC-MS) is necessary to determine the point of maximum product formation before significant degradation or byproduct formation occurs.

Statistical methods like Design of Experiments (DoE) can be employed to efficiently explore the effects of multiple variables and their interactions, leading to a robust and optimized process. nih.gov

Table 1: Illustrative Optimization of a Hypothetical Cross-Coupling Reaction to Form this compound

| Entry | Catalyst (mol%) | Ligand | Base | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | 80 | 45 | 88 |

| 2 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | 100 | 62 | 90 |

| 3 | Pd₂(dba)₃ (2) | SPhos | Cs₂CO₃ | 100 | 85 | 95 |

| 4 | Pd₂(dba)₃ (2) | SPhos | Cs₂CO₃ | 120 | 78 | 85 |

| 5 | Pd₂(dba)₃ (1) | SPhos | Cs₂CO₃ | 100 | 83 | 96 |

| 6 | Pd₂(dba)₃ (2) | SPhos | Cs₂CO₃ | 100 | 85 | 95 |

This table represents hypothetical data for illustrative purposes.

Synthesis of this compound Derivatives

Once this compound is synthesized, it can serve as a scaffold for creating more complex molecules through further functionalization.

Strategies for Functionalization at Other Positions (e.g., 1, 3, 4, 5, 7, 8) while Retaining the 6-Ethyl Moiety

The reactivity of the isoquinoline ring allows for selective functionalization at various positions. The existing C-6 ethyl group, being a weakly activating, ortho-para directing group, will subtly influence the regioselectivity of electrophilic substitution on the benzene portion of the ring system. The pyridine (B92270) ring remains susceptible to nucleophilic attack and other specific reactions.

Position 1: The C-1 position is activated towards nucleophilic attack, especially after N-alkylation or N-oxidation. The Reissert reaction, for example, allows for the introduction of various substituents at C-1. Direct C-H functionalization at C-1 can also be achieved using organometallic reagents. acgpubs.org

Position 3: Direct functionalization at C-3 is less common but can be achieved through lithiation of 4-bromoisoquinolines followed by reaction with an electrophile.

Position 4: Halogenation (e.g., bromination) can occur at C-4. The resulting 4-halo-6-ethylisoquinoline is a versatile intermediate for cross-coupling reactions to introduce aryl, alkyl, or other functional groups.

Position 5 and 7: Electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, will be directed by the combined influence of the heterocyclic nitrogen and the C-6 ethyl group. Nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. The presence of the C-6 ethyl group would likely favor substitution at the C-5 and C-7 positions.

Position 8: The C-8 position is susceptible to directed C-H activation. Using a directing group on the nitrogen atom can facilitate metal-catalyzed functionalization specifically at the C-8 peri-position. chemrxiv.org

Table 2: Summary of Potential Functionalization Strategies for this compound

| Target Position | Reaction Type | Example Reagents | Potential Product |

| 1 | Reissert Reaction | KCN, Benzoyl chloride | 1-Cyano-2-benzoyl-6-ethyl-1,2-dihydroisoquinoline |

| 4 | Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-6-ethylisoquinoline |

| 5 or 7 | Electrophilic Substitution | HNO₃, H₂SO₄ | 6-Ethyl-5-nitroisoquinoline / 6-Ethyl-7-nitroisoquinoline |

| 8 | Directed C-H Activation | [RhCp*Cl₂]₂, AgSbF₆ | 8-Substituted-6-ethylisoquinoline |

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral isoquinoline derivatives, including those with a 6-ethyl substituent, is a significant area of research due to the prevalence of the isoquinoline core in bioactive molecules. acs.org Asymmetric synthesis strategies are crucial for accessing specific enantiomers, which often exhibit distinct pharmacological activities. beilstein-journals.org

One key approach to achieving enantioselectivity is through the asymmetric reduction of a prochiral imine intermediate. beilstein-journals.org For instance, asymmetric transfer hydrogenation (ATH) has been successfully employed for the enantioselective reduction of cyclic imines, leading to chiral amines. beilstein-journals.orgacs.org This method often utilizes chiral ruthenium complexes as catalysts. beilstein-journals.org The choice of solvent can significantly impact the enantiomeric excess (ee) and chemical yield. For example, in the synthesis of (S)-(+)-mianserin, the reduction of an imine intermediate in DMF using a specific chiral catalyst yielded a product with 95% ee, although the chemical yield was modest at 26%. beilstein-journals.org

Another powerful strategy involves the chemoenzymatic synthesis of enantioenriched C(1)-allylated tetrahydroisoquinolines. acs.org This one-pot cascade reaction can couple a monoamine oxidase (MAO-N)-catalyzed oxidation with a metal-catalyzed allylboration, followed by a biocatalytic deracemization. acs.org This approach can generate allylic amine derivatives in high yields and with good to high enantiomeric excess. acs.org However, the substrate scope of the enzymes, such as the inability of certain oxidases to process specific racemic products, can sometimes limit the accessibility to both enantiomers. acs.org

The development of novel iridium-catalyzed asymmetric hydrogenation protocols also presents a promising avenue for synthesizing chiral tetrahydroquinoxaline derivatives, a strategy that could potentially be adapted for isoquinolines. rsc.org By adjusting reaction conditions, such as the solvent, it is possible to selectively obtain either enantiomer in high yields and with excellent enantioselectivity. rsc.org

While direct examples for the stereoselective synthesis of this compound are not abundant in the reviewed literature, the principles demonstrated in the synthesis of other chiral isoquinoline and related heterocyclic derivatives provide a strong foundation. These methodologies, including asymmetric transfer hydrogenation and chemoenzymatic cascades, offer robust platforms that could be tailored for the synthesis of specific chiral this compound derivatives.

Multicomponent Reaction Strategies (e.g., Castagnoli-Cushman variants) for Diverse this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules, offering significant advantages in terms of atom economy and reduced waste. tcichemicals.comfrontiersin.org These reactions are particularly valuable for generating diverse molecular scaffolds, a key objective in drug discovery. nih.govpreprints.org

The Castagnoli-Cushman reaction (CCR) is a notable MCR that involves the reaction of a homophthalic anhydride (B1165640) with an imine to produce tetrahydroisoquinolonic acids. researchgate.netnih.gov This reaction has been extensively used in the synthesis of various lactams. nih.gov Mechanistic understanding of the CCR has advanced, enabling the development of conditions that yield pure diastereomers and even homochiral products. nih.gov The scope of the CCR has expanded to include a variety of Schiff bases and anhydrides, as well as precursors for these reagents. nih.gov

Recent advancements have led to new multicomponent versions of the CCR that facilitate the synthesis of more complex and diverse molecular structures. nih.gov For example, a three-component Castagnoli-Cushman reaction (3C-CCR) using homophthalic anhydride, carbonyl compounds, and ammonium (B1175870) acetate (B1210297) has been reported for the synthesis of 3-mono- and 3,3-disubstituted 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids. nih.gov

Furthermore, the CCR has been employed in the total synthesis of alkaloids. For instance, the reaction between 3,4-dimethoxyhomophthalic anhydride and 3,4-dihydro-6,7-dimethoxyisoquinoline was a key step in the synthesis of (±)-corydaline. mdpi.com The versatility of the CCR is also demonstrated by its application with a wide range of cyclic anhydrides, including those with up to 12-membered rings, to produce novel scaffolds. mdpi.com One-pot sequences combining the Staudinger, aza-Wittig, and Castagnoli-Cushman reactions have been developed to generate novel polyheterocyclic systems related to natural products with high yield and diastereoselectivity. mdpi.com

While the direct application of these MCRs to synthesize this compound specifically is not detailed in the provided search results, the modular nature of these reactions suggests their high potential for creating a diverse library of this compound derivatives. By selecting appropriate starting materials, such as a homophthalic anhydride bearing an ethyl group at the desired position or an appropriately substituted aldehyde or imine, the Castagnoli-Cushman reaction and its variants could be adapted to generate a wide array of this compound scaffolds.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of isoquinolines is gaining significant attention due to the desire to reduce the environmental impact of chemical processes. ijpsjournal.com These principles focus on aspects such as waste prevention, atom economy, the use of safer chemicals and solvents, and energy efficiency. ijpsjournal.comacs.org

Atom Economy Maximization in Synthetic Routes

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. ijpsjournal.com Multicomponent reactions (MCRs) are inherently atom-economical as they combine multiple reactants in a single step with minimal byproduct formation. tcichemicals.comrsc.org

Several synthetic strategies for isoquinolines have been developed with high atom economy:

Cobalt-Catalyzed Annulation: An efficient and atom-economical approach for synthesizing isoquinolines involves the Cp*Co(III)-catalyzed annulation of azines with alkynes. This method proceeds via a sequential C–H/N–N bond activation and incorporates both nitrogen atoms from the azine into the isoquinoline product, achieving high atom economy. rsc.org

Gold-Catalyzed Cascade Reaction: A gold-catalyzed cascade reaction of conjugated diynamides has been developed to prepare sulfone-containing pyrrolo[2,1-a]isoquinolines in an atom-economical manner. acs.org

[3+2]-Cycloaddition: An atom-economic synthesis of isoquinoline-derived diene esters from enynones and isoquinoline-N-oxides has been achieved through a [3+2]-cycloaddition and subsequent rearrangement, forming one C-C and two C-O bonds. acs.org

Copper-Catalyzed Cyclization: A copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides a high atom economy route to isoquinolines and isoquinoline N-oxides. rsc.orgrsc.org

Ultrasound-Promoted MCR: An efficient, catalyst-free multicomponent reaction for the synthesis of pyrido[2,1-a]isoquinoline derivatives under ultrasonic irradiation demonstrates high atom economy. nih.gov

The following table summarizes some atom-economical methods for isoquinoline synthesis:

| Method | Key Features | Atom Economy |

| Cobalt-Catalyzed Annulation of Azines | External oxidant-free, incorporates both N atoms of azine rsc.org | High rsc.org |

| Gold-Catalyzed Cascade of Diynamides | Modular synthesis of complex fused isoquinolines acs.org | High acs.org |

| [3+2]-Cycloaddition of Enynones | Forms multiple bonds in one sequence acs.org | High acs.org |

| Copper-Catalyzed Cyclization of Oximes | High functional group tolerance rsc.orgrsc.org | High rsc.orgrsc.org |

| Ultrasound-Promoted MCR | Catalyst-free, short reaction times nih.gov | High nih.gov |

Use of Safer Solvents and Reaction Conditions

The choice of solvents and reaction conditions is critical for developing greener synthetic processes. Traditional solvents like halogenated hydrocarbons and some dipolar aprotic solvents are often toxic and environmentally harmful. labmanager.comacs.org Green chemistry encourages the use of safer alternatives such as water, ethanol, and deep eutectic solvents (DESs). acs.orgrsc.orgresearchgate.net

Water as a Solvent: Water is a highly desirable green solvent due to its non-toxic, non-flammable, and abundant nature. acs.orgrsc.org A copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been successfully developed in water, providing an environmentally friendly route to isoquinolines. rsc.orgrsc.org This protocol operates under mild conditions and avoids the need for organic solvents, additives, or ligands. rsc.orgrsc.org

Polyethylene Glycol (PEG): PEG has been utilized as a green, non-volatile, and biodegradable solvent for the synthesis of isoquinolines. A ruthenium-catalyzed synthesis assisted by microwave energy in PEG media offers a rapid and sustainable approach. researchgate.net

Deep Eutectic Solvents (DESs): DESs are gaining attention as green and biodegradable solvents. researchgate.net They have been successfully used as modifiers in the separation of isoquinoline alkaloids, indicating their potential as reaction media. researchgate.net

Solvent-Free and Mild Conditions: Some modern synthetic methods aim to eliminate solvents altogether or operate under mild conditions to reduce energy consumption. organic-chemistry.org Transition-metal-free reactions, such as the synthesis of 3-keto-isoquinolines from 2-(formylphenyl)acrylates and phenacyl azides, can be performed under catalyst-free and mild conditions. organic-chemistry.org

The following table highlights the use of safer solvents in isoquinoline synthesis:

| Solvent | Reaction Type | Advantages |

| Water | Copper-catalyzed intramolecular cyclization rsc.orgrsc.org | Non-toxic, non-flammable, abundant acs.orgrsc.org |

| Polyethylene Glycol (PEG) | Ruthenium-catalyzed C-H/N-N activation researchgate.net | Biodegradable, non-volatile researchgate.net |

| Deep Eutectic Solvents (DESs) | Separation of isoquinoline alkaloids researchgate.net | Biodegradable, low cost, safe researchgate.net |

| Ethanol | 3CR of 6-aminouracils and aldehydes frontiersin.org | Renewable, less toxic than many organic solvents. |

Catalytic Approaches and Enzyme-Mediated Synthesis

Catalytic reactions are fundamental to green chemistry as they can reduce energy requirements, increase reaction efficiency, and minimize waste by being used in small amounts and often being recyclable. mdpi.com Both transition-metal catalysis and biocatalysis play crucial roles in the green synthesis of isoquinolines.

Transition-Metal Catalysis:

Ruthenium Catalysis: A recyclable homogeneous ruthenium catalyst has been used in PEG media for the atom-efficient synthesis of isoquinolines and isoquinolinones under microwave irradiation. researchgate.net This method is cost-effective and greener due to the reusability of the catalyst. researchgate.net

Copper Catalysis: Copper-catalyzed reactions, often performed in green solvents like water, provide efficient pathways to isoquinolines. rsc.orgrsc.org For example, a Cu(I)-catalyzed intramolecular cyclization of oxime derivatives proceeds under simple and mild conditions without the need for ligands. rsc.org

Palladium and Rhodium Catalysis: Palladium and rhodium catalysts are widely used for C-H activation and annulation reactions to construct the isoquinoline core. acs.orgmdpi.com These methods allow for the convergent and regiocontrolled synthesis of polysubstituted isoquinolines from readily available precursors. acs.org

Cobalt Catalysis: Air-stable cobalt catalysts have been used for the annulation of azines with alkynes, offering an external oxidant-free and silver salt-free synthesis of isoquinolines. rsc.org

Enzyme-Mediated Synthesis:

Enzymatic and chemoenzymatic approaches are emerging as powerful tools for the synthesis of natural and non-natural alkaloids, including isoquinolines. libis.be Enzymes operate under mild conditions and exhibit high selectivity, which are key advantages from a green chemistry perspective. rsc.org

While the natural biosynthetic pathways for many isoquinoline alkaloids are not fully understood, advances in multiomics are clarifying these routes and identifying key enzymes. rsc.org This knowledge is foundational for developing microbial heterologous synthesis of isoquinoline alkaloids in hosts like Escherichia coli. rsc.org

Chemoenzymatic cascades, such as the one-pot synthesis of enantioenriched C(1)-allylated tetrahydroisoquinolines using monoamine oxidase (MAO-N), demonstrate the potential of combining biocatalysis with chemical catalysis for sustainable synthesis. acs.org

Enzyme-based approaches are also being explored for the production of non-native AdoMet analogues, which are crucial for methyltransferase (MT)-mediated chemoselective conjugations, a technique applicable to complex molecules like isoquinolines. nih.gov

Waste Prevention and Reduction Strategies

Waste prevention is a primary goal of green chemistry, aiming to design syntheses that generate minimal byproducts. acs.org This can be achieved through various strategies, including the use of one-pot reactions, catalytic processes, and minimizing the use of auxiliary substances.

One-Pot and Multicomponent Reactions: One-pot procedures and MCRs significantly reduce waste by minimizing the number of separate reaction and purification steps. acs.orgtcichemicals.com This leads to a lower E-factor (the ratio of kilograms of waste to kilograms of product), a common metric for assessing the environmental impact of a process. acs.org For example, a four-component, three-step, one-pot coupling procedure for substituted isoquinolines exemplifies this efficient approach. acs.org

Catalyst Reusability: The development of recyclable catalytic systems is a key strategy for waste reduction. The use of a homogeneous ruthenium catalyst in PEG media, which can be recovered and reused, makes the synthesis of isoquinolines more sustainable. researchgate.net

Avoiding Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic alternatives is crucial. For instance, some syntheses of isoquinoline N-oxides require a high loading of oxidants, which generates significant waste. acs.org Developing alternative protocols that are oxidant-free, such as using benzeneseleninic acid derivatives under thermal conditions, represents a greener approach. acs.org

Flow Chemistry: Continuous flow reactions are an emerging technology that can offer safer, more efficient, and more environmentally friendly processes compared to traditional batch synthesis, often generating less waste. rsc.org Fully continuous flow asymmetric synthesis methods have been successfully applied to produce natural tetrahydroprotoberberine alkaloids, a class of isoquinoline derivatives. rsc.org

By implementing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, reducing environmental impact while maintaining high efficiency and selectivity.

Mechanistic Investigations of Reactions Involving 6 Ethylisoquinoline

Reaction Pathway Elucidation for 6-Ethylisoquinoline Synthesis

The synthesis of the isoquinoline (B145761) skeleton can be achieved through several classic named reactions, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions. The presence of the ethyl group at the 6-position influences the reactivity and regioselectivity of the key cyclization steps in these pathways.

The Bischler-Napieralski reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. organic-chemistry.orgwikipedia.orgnrochemistry.com To synthesize this compound, the starting material would be an N-acyl derivative of 2-(3-ethylphenyl)ethan-1-amine. The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.orgjk-sci.com The ethyl group at the meta-position to the point of cyclization is an activating, ortho-, para-director. This facilitates the electrophilic attack at the carbon para to the ethyl group, leading to the desired 6-ethyl-3,4-dihydroisoquinoline precursor, which is subsequently dehydrogenated to afford this compound. jk-sci.comarsdcollege.ac.in

The Pomeranz-Fritsch reaction offers another route, involving the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgquimicaorganica.orgchemistry-reaction.comwikipedia.org For this compound, this would start from 3-ethylbenzaldehyde (B1676439). The reaction mechanism involves the formation of an imine (Schiff base), followed by an acid-catalyzed ring closure onto the aromatic ring. chemistry-reaction.comwikipedia.org

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized to the isoquinoline. name-reaction.comorganicreactions.orgresearchgate.net Starting with 2-(3-ethylphenyl)ethan-1-amine, condensation with an aldehyde (like formaldehyde) forms an iminium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the activated benzene (B151609) ring to form the tetrahydroisoquinoline product. name-reaction.com

In the synthesis of this compound via the Bischler-Napieralski reaction, several key intermediates are proposed. The initial step involves the reaction of the amide with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org Two primary mechanistic pathways are debated: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com

Nitrilium Ion Intermediate: Modern understanding, supported by studies from Fodor and Nagubandi, suggests that a nitrilium salt is a key intermediate. organic-chemistry.org For the synthesis of this compound, the corresponding N-acyl-2-(3-ethylphenyl)ethylamine would be converted to the reactive nitrilium ion. This electrophilic species then undergoes intramolecular cyclization. The presence of the electron-donating ethyl group on the phenyl ring stabilizes the arenium ion intermediate formed during the cyclization, facilitating the reaction.

Imidoyl Phosphate (B84403) Intermediate: When using POCl₃, an imidoyl phosphate can form, which is a good leaving group and facilitates the subsequent cyclization. organic-chemistry.org

In the Pomeranz-Fritsch synthesis, the primary intermediate is the benzalaminoacetal, a type of Schiff base, formed from the condensation of 3-ethylbenzaldehyde and a 2,2-dialkoxyethylamine. chemistry-reaction.comwikipedia.org Acid treatment then generates a carbocation that is attacked by the aromatic ring.

The key intermediate in the Pictet-Spengler reaction is an electrophilic iminium ion, formed from the condensation of the β-arylethylamine and an aldehyde. name-reaction.comresearchgate.net The subsequent intramolecular cyclization is an example of a Mannich-type reaction. organicreactions.org

| Synthesis Method | Key Starting Materials for this compound | Key Intermediate(s) |

| Bischler-Napieralski | N-acyl-2-(3-ethylphenyl)ethylamine | Nitrilium ion or Dichlorophosphoryl imine-ester |

| Pomeranz-Fritsch | 3-Ethylbenzaldehyde, 2,2-Dialkoxyethylamine | Benzalaminoacetal (Schiff base) |

| Pictet-Spengler | 2-(3-ethylphenyl)ethan-1-amine, Aldehyde (e.g., Formaldehyde) | Iminium ion |

In the Bischler-Napieralski and Pictet-Spengler reactions, the transition state for the cyclization step involves the attack of the π-system of the ethyl-substituted benzene ring on the electrophilic carbon of the nitrilium or iminium ion, respectively. This forms a high-energy, non-aromatic carbocation intermediate, often referred to as a σ-complex or arenium ion. The stability of this transition state is influenced by the electronic nature of the substituents on the benzene ring. The electron-donating ethyl group at the 3-position of the phenylethylamine precursor helps to stabilize the positive charge that develops on the aromatic ring in the transition state, thereby lowering the activation energy for the cyclization step.

Computational analysis of similar electrophilic aromatic substitution reactions shows that the transition state involves significant bond formation between the nucleophilic aromatic carbon and the electrophile, and a disruption of the aromatic system. smu.edu The geometry of the transition state would resemble the resulting σ-complex.

Kinetic studies are essential for identifying the rate-determining step of a reaction sequence. For the major isoquinoline syntheses, the rate-determining step is typically the intramolecular cyclization, as this step involves the disruption of the aromaticity of the benzene ring, which has a high activation energy barrier. quora.com

In the context of this compound synthesis:

Bischler-Napieralski Reaction: The rate of the reaction would be dependent on the concentration of the β-arylethylamide and the acid catalyst/dehydrating agent. The electron-donating nature of the ethyl group is expected to increase the rate of the cyclization step compared to an unsubstituted phenyl ring.

Pomeranz-Fritsch Reaction: The cyclization step is also rate-limiting here. The reaction rate is influenced by the strength of the acid used to promote the cyclization of the benzalaminoacetal intermediate. chemistry-reaction.comnumberanalytics.com

Pictet-Spengler Reaction: The formation of the iminium ion is generally fast, while the subsequent electrophilic attack on the aromatic ring is the slower, rate-determining step.

Transition State Analysis

Mechanistic Aspects of Derivatization Reactions of this compound

The this compound core can be modified through various reactions, including electrophilic and nucleophilic substitutions, as well as modern cross-coupling reactions. The ethyl group at position 6 plays a significant role in directing the regiochemical outcome of these transformations.

Electrophilic Aromatic Substitution (SEAr): The isoquinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the protonated nitrogen atom. arsdcollege.ac.inshahucollegelatur.org.in Therefore, electrophilic substitution occurs preferentially on the benzene ring (the carbocyclic ring) rather than the pyridine (B92270) ring. arsdcollege.ac.inquimicaorganica.org The most favored positions for electrophilic attack on isoquinoline itself are C5 and C8, as attack at these positions allows for the formation of a resonance-stabilized cationic intermediate (arenium ion) where the aromaticity of the pyridine ring is preserved. quora.comquimicaorganica.org

In this compound, the ethyl group is an activating, ortho-, para-directing group. Its presence at C6 will further influence the regioselectivity:

Activating Effect: The electron-donating ethyl group increases the electron density of the benzene ring, making it more susceptible to electrophilic attack compared to unsubstituted isoquinoline.

Directing Effect: The ethyl group directs incoming electrophiles to the positions ortho (C5 and C7) and para (no para position available) to itself. The combination of the inherent reactivity of the isoquinoline nucleus (favoring C5 and C8) and the directing effect of the C6-ethyl group leads to a prediction that electrophilic substitution will strongly favor the C5 position . Attack at C5 is ortho to the activating ethyl group and is also one of the intrinsically favored positions of the isoquinoline ring system.

The mechanism proceeds in two steps:

Attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (σ-complex).

Deprotonation by a base to restore the aromaticity of the ring.

Nucleophilic Aromatic Substitution (SNAr): In contrast to electrophilic substitution, the pyridine ring of isoquinoline is activated towards nucleophilic attack, particularly at the C1 position. arsdcollege.ac.in This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer-type intermediate formed upon nucleophilic addition. imperial.ac.uk The classic example is the Chichibabin reaction, where isoquinoline reacts with sodium amide to yield 1-aminoisoquinoline. arsdcollege.ac.in

The ethyl group at C6 is distant from C1 and is expected to have only a minor electronic influence on the rate of nucleophilic substitution at the C1 position. The mechanism typically involves:

Addition of the nucleophile (Nu⁻) to the C1 position, forming a negatively charged intermediate (Meisenheimer complex) where the charge is delocalized onto the nitrogen atom.

Elimination of a leaving group (often a hydride ion in the Chichibabin reaction, or a halide in substitutions of 1-haloisoquinolines) to form the substituted product.

| Reaction Type | Preferred Position(s) on this compound | Mechanistic Rationale |

| Electrophilic Substitution | C5 | Combination of inherent isoquinoline reactivity and the ortho-directing effect of the C6-ethyl group. |

| Nucleophilic Substitution | C1 | Inherent reactivity of the isoquinoline ring; minimal influence from the distant C6-ethyl group. |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom (C-X) bonds. chiba-u.jp These reactions are essential for the derivatization of heterocyclic cores like this compound. The general mechanism for these reactions, for example, a Suzuki or Buchwald-Hartwig coupling, involves a catalytic cycle with a palladium complex. libretexts.orgwikipedia.orgwikipedia.org

The typical catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into an aryl halide or triflate bond (e.g., 6-bromo-isoquinoline), forming a Pd(II) complex. wikipedia.orgjk-sci.com

Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling): In a Suzuki reaction, an organoboron reagent transfers its organic group to the palladium center. wikipedia.orgtcichemicals.com In a Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex. wikipedia.orgjk-sci.com

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. wikipedia.orgjk-sci.com

For derivatization of the this compound core, a common strategy would be to start with a halogenated precursor, such as 6-bromo-X-ethylisoquinoline (where X is another position) or to introduce a halogen at a specific position on the this compound ring. For example, a Suzuki coupling could be used to introduce various aryl or alkyl groups at a halogenated position on the this compound skeleton. nih.govsigmaaldrich.com Similarly, a Buchwald-Hartwig amination would allow for the synthesis of various amino-substituted 6-ethylisoquinolines. jk-sci.com The choice of ligands on the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the key steps of the catalytic cycle. jk-sci.comsigmaaldrich.com

Oxidation and Reduction Mechanisms

The oxidation and reduction of the isoquinoline core are fundamental transformations in organic chemistry. Oxidation reactions typically involve the addition of oxygen or the removal of hydrogen, with common oxidizing agents including potassium permanganate (B83412) and chromium trioxide. Conversely, reduction reactions involve the addition of hydrogen or the removal of oxygen, often employing reagents like lithium aluminum hydride and sodium borohydride. These processes are critical for the derivatization and functionalization of the this compound scaffold.

A chemical reaction that involves the transfer of electrons between two species is known as an oxidation-reduction or redox reaction. libretexts.org These reactions are fundamental to many biological processes, such as photosynthesis and respiration. libretexts.org The oxidation state of an atom, which indicates the number of electrons it has lost, gained, or appears to have used when bonding with other atoms in a compound, changes during these reactions. libretexts.org

A novel method for the dearomatization of bicyclic heterocycles, including quinolines and isoquinolines, utilizes a stepwise hydrogen atom transfer (HAT)/radical recombination mechanism. nih.gov This process allows for the selective hydrosilylation and reduction of these aromatic systems, providing access to synthetically challenging saturated heterocycles. nih.gov Mechanistic studies involving deuterium (B1214612) labeling have shown that in the reduction of quinolines, the C5-proton originates from the silane, while the C8-proton is delivered by the acid. nih.gov This dearomative hydrosilylation is the initial step in the reduction process. nih.gov

Role of Catalysis in this compound Chemistry

Catalysis plays a pivotal role in the synthesis and transformation of this compound and its derivatives. Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. savemyexams.comrsc.org This allows for reactions to proceed under milder conditions, often with enhanced selectivity and efficiency. aithor.comnumberanalytics.com

Homogeneous and Heterogeneous Catalysis

Catalysis can be broadly classified into two main types: homogeneous and heterogeneous catalysis. savemyexams.comwikipedia.org In homogeneous catalysis , the catalyst exists in the same phase as the reactants. savemyexams.comaithor.com This often leads to high activity and selectivity due to the well-defined nature of the active sites. rsc.org An example is the use of acid catalysts in esterification reactions, where all components are in the liquid phase. savemyexams.comlibretexts.org

In contrast, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. savemyexams.comwikipedia.org The reaction occurs on the surface of the catalyst through a series of steps: adsorption of reactants, reaction on the surface, and desorption of products. wikipedia.orglibretexts.org While heterogeneous catalysts might sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts, they are generally more stable and easier to separate and recycle. rsc.org A classic industrial example is the Haber-Bosch process, which uses a solid iron catalyst to produce ammonia (B1221849) from nitrogen and hydrogen gases. wikipedia.org

The synergy between these two types of catalysis is a promising area of research, aiming to develop "ideal" catalysts that are active, selective, stable, and recyclable. rsc.org This can be achieved by designing catalysts like nanoparticles, single atoms, or supported homogeneous complexes that combine the advantages of both systems. rsc.org

Organocatalysis and Biocatalysis

Organocatalysis refers to the use of small, metal-free organic molecules to catalyze chemical reactions. wikipedia.org This field has gained significant traction as a "green" alternative to metal-based catalysis. wikipedia.org Organocatalysts can operate through various activation modes, including forming transient covalent intermediates like enamines or iminiums. wikipedia.org For instance, secondary amines can catalyze reactions through the formation of an active enamine nucleophile or an activated iminium electrophile. wikipedia.org Chiral organocatalysts have been instrumental in the development of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. wikipedia.org

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.gov Enzymes are highly specific and efficient catalysts that operate under mild conditions. Imine reductases (IREDs), for example, are versatile biocatalysts used for the synthesis of chiral amines. nih.gov Some IREDs, termed ene-imine reductases (Ene-IREDs), can sequentially catalyze both conjugate alkene reduction and reductive amination or imine reduction. nih.gov Biocatalytic cascades, where multiple enzymatic reactions occur in a sequence, mimic metabolic pathways in living cells and offer an elegant approach to complex molecule synthesis. csic.es

Mechanistic Role of Metal Complexes in this compound Transformations

Transition metal complexes are indispensable catalysts in a vast number of organic transformations due to their ability to facilitate reactions with high efficiency and selectivity. aithor.comnumberanalytics.com Their catalytic activity stems from the unique properties of transition metals, such as their variable oxidation states and their capacity to form complexes with diverse geometries. numberanalytics.com

The mechanism of transition metal-catalyzed reactions often involves a series of elementary steps, including oxidative addition, reductive elimination, and insertion reactions. uclouvain.bemdpi.com For example, in cross-coupling reactions catalyzed by palladium complexes, a common catalytic cycle involves the oxidative addition of an organic halide to the Pd(0) center, followed by transmetalation and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. mdpi.com

In the context of isoquinoline chemistry, transition metal catalysts, particularly palladium complexes, are crucial for reactions like the Buchwald-Hartwig amination. This reaction is vital for introducing nitrogen-containing functional groups onto the isoquinoline ring. Mechanistic studies have shown that the choice of catalyst, ligands, and reaction conditions significantly impacts the efficiency and selectivity of these transformations. The electronic properties of the isoquinoline ring can present challenges, but the use of appropriate protecting groups and optimized catalytic systems can overcome these hurdles.

The table below summarizes key catalytic systems and their applications in reactions relevant to isoquinoline chemistry.

| Catalyst Type | Catalyst Example | Reaction Type | Mechanistic Role |

| Homogeneous | Pd(OAc)₂ with ligands | Buchwald-Hartwig Amination | Facilitates C-N bond formation via oxidative addition/reductive elimination cycle. |

| Heterogeneous | Solid Iron (Fe) | Haber-Bosch Process (Ammonia Synthesis) | Provides an active surface for the adsorption and dissociation of N₂ and H₂. wikipedia.org |

| Organocatalyst | Proline | Aldol (B89426) Reaction | Forms a nucleophilic enamine intermediate with the carbonyl reactant. wikipedia.org |

| Biocatalyst | Imine Reductase (IRED) | Reductive Amination | Catalyzes the reduction of an imine to form a chiral amine. nih.gov |

| Metal Complex | Wilkinson's Catalyst (Rh(PPh₃)₃Cl) | Alkene Hydrogenation | Activates H₂ and facilitates its addition across the double bond. numberanalytics.com |

Pharmacological and Biological Research Applications of 6 Ethylisoquinoline Derivatives

6-Ethylisoquinoline as a Scaffold in Drug Discovery and Medicinal Chemistry

The this compound core serves as a valuable template in the design and synthesis of new bioactive molecules. Its structural and electronic properties can be leveraged to create compounds with specific affinities for biological targets, making it a significant scaffold in modern medicinal chemistry.

Rational drug design aims to create new medicines based on a detailed understanding of the biological target's structure and function. mdpi.com This approach moves away from traditional trial-and-error screening towards the intentional design of molecules with optimized interactions. For the isoquinoline (B145761) scaffold, computational and fragment-based methods are key strategies. acs.orgnih.gov

A notable strategy in the rational design of isoquinoline-based inhibitors is fragment-based drug discovery (FBDD). researchoutreach.org This technique involves screening libraries of small chemical fragments to identify those that bind to a target protein. These "hit" fragments are then grown or merged to create a more potent lead compound. In one such approach, a library of approximately 5,000 isoquinoline-based fragments was screened to develop kinase inhibitors for conditions like rheumatoid arthritis. researchoutreach.org Researchers successfully applied a "fragment merging by design" strategy, where derivatives substituted at different positions on the isoquinoline ring were combined. For instance, merging a fragment substituted at the 4-position with one substituted at the 6-position resulted in a compound with mid-nanomolar inhibition of the target kinase. researchoutreach.org This demonstrates the rational use of the 6-substituted isoquinoline structure as a key building block in generating potent drug candidates, even without prior knowledge of the ligand-bound X-ray structure of the target enzyme. researchoutreach.org This methodology has proven effective in designing inhibitors for Protein Kinase C (PKC), a target for rheumatoid arthritis, diabetes, and certain cancers. researchoutreach.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. nih.gov For isoquinoline derivatives, SAR studies have shown that the type and position of substituents on the heterocyclic ring are crucial for potency and selectivity. researchgate.net

Research on isoquinolin-1-ones as inhibitors of tumor necrosis factor-alpha (TNF-α) revealed that substitutions on the main ring with groups like fluoro, bromo, or nitro led to a significant decrease in activity. nih.gov This suggests that the electronic properties and steric bulk at these positions are critical determinants for this specific biological target. In contrast, other studies highlight the importance of substitution at the 6- and 7-positions for different targets. For example, a fragment-based design approach for kinase inhibitors found that merging fragments at the 5- and 7-positions, or 4- and 6-positions, could generate highly potent compounds. researchoutreach.org

Specifically for 6-substituted isoquinolines, the positional isomerism has been noted to create distinct electronic effects compared to other positions, such as the 7-position. For instance, Ethyl Isoquinoline-6-Carboxylate, a positional isomer of the 7-substituted version, exhibits different properties that can be exploited in drug design. The collective findings from SAR studies emphasize that while some positions on the isoquinoline ring are sensitive to modification, the 6-position can be a valuable site for introducing substituents, like an ethyl group, to achieve desired pharmacological activity against specific targets like kinases. researchoutreach.orgresearchgate.net

Scaffold hopping is a widely used strategy in lead optimization where the central core (scaffold) of a known active compound is replaced with a chemically different one, while preserving the key pharmacophoric features responsible for biological activity. frontiersin.orgekb.eg This approach is valuable for discovering novel chemical entities with improved properties, such as enhanced potency, better metabolic stability, or new intellectual property rights. frontiersin.orgnih.gov

The isoquinoline and its related quinoline (B57606) and quinazoline (B50416) cores are frequently used as starting points or outcomes of scaffold hopping strategies. nih.govnih.gov For example, in the development of kinase inhibitors, a furanopyrimidine core was successfully hopped to a quinazoline scaffold, which is considered a privileged structure for kinase inhibition. nih.gov This change led to a lead compound with significantly improved inhibitory activity against targets like FLT3 and AURKA kinases. nih.gov

While specific published examples of scaffold hopping originating from or resulting in a this compound core are not abundant, the general principles are directly applicable. A medicinal chemist might replace a known scaffold in a drug candidate with a this compound moiety to explore new chemical space or overcome issues with the original molecule. The goal is to find an isofunctional structure with a different backbone that binds to the same biological target. ekb.eg This can be achieved through various computational methods, including topological pharmacophore searching and shape-based screening. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Biological Activity Spectrum of this compound Derivatives

The isoquinoline nucleus is associated with a broad range of pharmacological effects, and its derivatives are actively researched for their therapeutic potential. nih.govnih.gov The introduction of substituents like an ethyl group at the 6-position can modulate these activities, leading to compounds with potential applications in oncology and inflammatory diseases.

Isoquinoline alkaloids and their synthetic derivatives have long been recognized for their anticancer effects, which are often exerted through mechanisms like the induction of cell cycle arrest, apoptosis (programmed cell death), and inhibition of key enzymes such as topoisomerases. researchgate.netnih.govacs.org

Research into substituted isoquinolines has yielded potent anticancer agents. For example, a series of indenoisoquinolines were synthesized and tested for their ability to inhibit topoisomerase I (top1) and for their cytotoxicity against human cancer cells. acs.org One compound in this class, which featured an aminoalkyl side chain on the isoquinoline nitrogen, proved to be a very potent top1 inhibitor and showed high cytotoxicity across 55 different human cancer cell cultures. acs.org Similarly, studies on 5,6,7-trimethoxy quinolines identified derivatives with significant cytotoxic activity against human ovarian (A2780) and breast (MCF-7) cancer cell lines, with some compounds arresting the cell cycle in the G2/M phase. nih.gov Another study on quinoline-chalcone hybrids identified a compound that was highly effective against gastric (MGC-803), colon (HCT-116), and breast (MCF-7) cancer cells, inducing apoptosis and arresting the cell cycle. mdpi.com

While extensive data specifically for this compound derivatives is limited in publicly accessible literature, the activity of related substituted isoquinolines provides a strong rationale for their investigation as anticancer agents. The ethyl group at the 6-position could influence factors like solubility, metabolic stability, and binding interactions with anticancer targets.

Table 1: Anticancer Activity of Selected Substituted Isoquinoline and Quinoline Derivatives

| Compound | Derivative Type | Target/Mechanism | Cancer Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|---|

| 19a | Indenoisoquinoline | Topoisomerase I inhibitor | 55 human cancer cell lines | 110 nM (mean graph midpoint) | acs.org |

| Compound 7e | N-(4-benzoyl phenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine | Tubulin polymerization inhibitor | A2780 (Ovarian), MCF-7 (Breast) | 5.02 µM (A2780), 6.54 µM (MCF-7) | nih.gov |

| Compound 7f | N-(4-phenoxyphenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine | Tubulin polymerization inhibitor | A2780 (Ovarian), MCF-7 (Breast) | 8.21 µM (A2780), 10.32 µM (MCF-7) | nih.gov |

| Compound 12e | Quinoline-Chalcone Hybrid | ROS generation, G2/M arrest | MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast) | 1.38 µM (MGC-803), 5.34 µM (HCT-116), 5.21 µM (MCF-7) | mdpi.com |

| Compound 62 | Quinoline-Indole Hybrid | Antiproliferative | HepG2, KB, HCT-8, MDA-MB-231 | 2 nM - 11 nM | frontiersin.org |

Chronic inflammation is a key factor in many diseases, including rheumatoid arthritis, and targeting inflammatory pathways is a major goal of drug discovery. nih.govmdpi.com Isoquinoline derivatives have shown significant promise as anti-inflammatory agents, often by inhibiting pro-inflammatory cytokines and kinases involved in inflammatory signaling. nih.govresearchoutreach.orgnih.gov

One of the key mechanisms for the anti-inflammatory action of isoquinoline derivatives is the inhibition of kinases like Protein Kinase C (PKC) and the p38 MAPK pathway. nih.govresearchoutreach.org The rational design of isoquinoline-based kinase inhibitors has led to potent compounds for treating rheumatoid arthritis. researchoutreach.org Furthermore, certain substituted isoquinolin-1-ones and quinazolin-4-ones have been evaluated for their ability to inhibit the production of TNF-α, a critical pro-inflammatory cytokine. nih.gov In these studies, while some substitutions were found to decrease activity, the core structures demonstrated the potential to block inflammatory processes. nih.gov Other natural compounds are known to exert anti-inflammatory effects by reducing levels of cytokines like IL-6 and IL-1β. mdpi.com

The development of 6-substituted isoquinolines, as part of a fragment-based design strategy, has specifically aimed at creating kinase inhibitors for inflammatory diseases, underscoring the potential of this particular substitution pattern in this therapeutic area. researchoutreach.org

Table 2: Anti-inflammatory Activity of Selected Isoquinoline and Quinazoline Derivatives

| Compound Class | Derivative Type | Target/Mechanism | Model | Reported Activity | Reference |

|---|---|---|---|---|---|

| Compound 75 | 6-Aminoquinazoline | TNF-α production inhibition | In vitro (LPS-stimulated human monocytes) | IC₅₀ ≈ 5 µM | nih.gov |

| Compound 76 | 7-Aminoquinazoline | TNF-α production inhibition | In vitro (LPS-stimulated human monocytes) | IC₅₀ ≈ 5 µM | nih.gov |

| Isoquinoline Derivatives | Fragment-based kinase inhibitors | Protein Kinase C (PKC) inhibition | Animal model of rheumatoid arthritis | Good efficacy reported | researchoutreach.org |

| Isoquinoline Alkaloids | Natural products | p38 MAPK pathway inhibition | In vitro models | Significant anti-inflammatory effects | nih.gov |

Antimicrobial and Antifungal Efficacy

Derivatives of the isoquinoline scaffold have demonstrated notable antimicrobial and antifungal properties. ontosight.ai The core structure of isoquinoline is a recurring motif in many alkaloids with established biological activities. ontosight.ai Modifications to this structure, such as the introduction of an ethyl group at the 6-position, can influence its therapeutic potential.

Research has shown that isoquinoline derivatives can be effective against a variety of bacterial and fungal strains. mdpi.com The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential metabolic processes. For example, certain halogenated isoquinoline derivatives have shown broad-spectrum antimicrobial activity. Specifically, 4-bromo-1-methylisoquinoline (B35474) has been found to inhibit the growth of Staphylococcus aureus at a concentration of 25 µg/mL. While this is not a this compound, it highlights the potential of substituted isoquinolines as antimicrobial agents.

In the realm of antifungal research, quinoline derivatives, which are structurally related to isoquinolines, have also been investigated. Some synthesized quinoline derivatives have exhibited antifungal activity against A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov One particular study found that compounds 2 and 3 were active against yeast with a Minimum Inhibitory Concentration (MIC) ranging from 25–50 μg/mL, while compound 5 was effective against filamentous fungi with an MIC range of 12.5–25 μg/mL. nih.gov Another study on quinoline derivatives demonstrated that compound 10 had better antibacterial activity than the standard drug streptomycin, and compounds 10 and 12 were more potent antifungal agents than fusidic acid. ijpsr.com The antifungal action of these related compounds is often attributed to their ability to disrupt the fungal cell wall. nih.gov

The exploration of isoquinoline derivatives has also yielded promising results. One study reported that among several derivatives, compounds 12a and 15 showed good antimicrobial activity. Compound 12a was active against E. coli (MIC 0.0195 mg/mL), Bacillus mycoides (MIC 0.0048 mg/mL), and C. albicans (MIC 0.0048 mg/mL). Compound 15 was effective against E. coli (MIC 0.0048 mg/mL), B. mycoides (MIC 0.0098 mg/mL), and C. albicans (MIC 0.039 mg/mL). mdpi.com

Table 1: Antimicrobial and Antifungal Activity of Selected Isoquinoline and Quinoline Derivatives

| Compound | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| 4-bromo-1-methylisoquinoline | Staphylococcus aureus | 25 µg/mL | |

| Compound 2 | Yeast | 25–50 μg/mL | nih.gov |

| Compound 3 | Yeast | 25–50 μg/mL | nih.gov |

| Compound 5 | Filamentous fungi | 12.5–25 μg/mL | nih.gov |

| Compound 10 | Bacteria | Better than streptomycin | ijpsr.com |

| Compound 10 | Fungi | More potent than fusidic acid | ijpsr.com |

| Compound 12 | Fungi | More potent than fusidic acid | ijpsr.com |

| Compound 12a | E. coli | 0.0195 mg/mL | mdpi.com |

| Compound 12a | Bacillus mycoides | 0.0048 mg/mL | mdpi.com |

| Compound 12a | C. albicans | 0.0048 mg/mL | mdpi.com |

| Compound 15 | E. coli | 0.0048 mg/mL | mdpi.com |

| Compound 15 | B. mycoides | 0.0098 mg/mL | mdpi.com |

| Compound 15 | C. albicans | 0.039 mg/mL | mdpi.com |

Antimalarial and Antiparasitic Applications

The quinoline ring is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being a classic example. nih.gov Consequently, derivatives of the closely related isoquinoline scaffold are of significant interest in the search for new and effective antimalarial agents.

Research into quinoline-based compounds has demonstrated their potential against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com In one study, several synthesized quinoline derivatives exhibited moderate to high antimalarial activity, with IC₅₀ values ranging from 0.014 to 5.87 μg/mL. mdpi.com Notably, compounds 4b , 4g , 4i , and 12 showed excellent activity against P. falciparum, comparable to the standard drug chloroquine. mdpi.com Another study on quinoline-based hybrids found that some derivatives were 6-fold more active than chloroquine against all strains and isolates of P. falciparum. mdpi.com

Hybrid molecules incorporating the 7-chloroquinoline (B30040) moiety have also been investigated. These compounds are thought to act by inhibiting hemozoin formation in the parasite's food vacuole. ajol.info The introduction of different functional groups can significantly impact their antimalarial potency. For instance, the addition of a hydroxyl group was found to increase the activity of one derivative. ajol.info

While direct studies on this compound derivatives for antimalarial activity are less common, the proven efficacy of the broader quinoline and isoquinoline classes provides a strong rationale for their investigation. The structural similarities suggest that this compound derivatives could also interfere with essential parasitic processes.

Table 2: Antimalarial Activity of Selected Quinoline Derivatives

| Compound | Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| 4b | P. falciparum | 0.46 μg/mL | mdpi.com |

| 4g | P. falciparum | <0.5 μg/mL | mdpi.com |

| 4i | P. falciparum | 0.014 μg/mL | mdpi.com |

| 12 | P. falciparum | 0.46 μg/mL | mdpi.com |

| Chloroquine (reference) | P. falciparum | 0.49 μg/mL | mdpi.com |

Enzyme Inhibition (e.g., ROCK, PKC, Cholinesterase, FXIIa)

Derivatives of isoquinoline have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

ROCK Inhibition: Rho-kinase (ROCK) inhibitors are being investigated for their therapeutic potential in cardiovascular diseases and neurodegenerative disorders. nih.govnih.gov Isoquinoline derivatives such as fasudil (B1672074) are known ROCK inhibitors. nih.govresearchgate.net Research has focused on optimizing 6-substituted isoquinolin-1-amine based compounds to improve their potency and selectivity as ROCK-I inhibitors. nih.gov One lead compound, 14A , was found to be equipotent against both ROCK-I and ROCK-II and demonstrated in vivo efficacy. nih.gov

PKC Inhibition: Some isoquinoline-based ROCK inhibitors, like the active metabolite of fasudil, hydroxyfasudil, also exhibit inhibitory activity against protein kinase C (PKC). researchgate.net This dual inhibition profile could be advantageous in certain therapeutic contexts.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are key therapeutic agents for Alzheimer's disease. openmedicinalchemistryjournal.comnih.gov Several isoquinoline derivatives have been investigated for their potential as cholinesterase inhibitors. nih.gov Studies on tacrine (B349632) analogues, which share structural similarities, have shown that certain derivatives can potently inhibit both AChE and BChE. nih.govmdpi.com For example, novel morpholine-bearing quinoline derivatives have been synthesized and evaluated, with compound 11g showing the most potent inhibition of both AChE (IC₅₀ = 1.94 µM) and BChE (IC₅₀ = 28.37 µM). mdpi.com

FXIIa Inhibition: Factor XIIa (FXIIa) is a target for the development of anticoagulants that may not carry the bleeding risks associated with current therapies. nih.gov 6-(Arylaminomethyl) isoquinoline derivatives have been specifically designed and evaluated as inhibitors of FXIIa. nih.gov These compounds have shown inhibitory activity in vitro, though their full potential is still under investigation. nih.govresearchgate.net

Table 3: Enzyme Inhibitory Activity of Selected Isoquinoline and Related Derivatives

| Compound/Derivative Class | Target Enzyme | Key Findings | Source |

|---|---|---|---|

| Fasudil | ROCK | Potent ROCK inhibitor. | nih.govresearchgate.net |

| Hydroxyfasudil | ROCK, PKC | Active metabolite of fasudil, inhibits both ROCK and PKC. | researchgate.net |

| 14A (6-substituted isoquinolin-1-amine derivative) | ROCK-I, ROCK-II | Equipotent against ROCK-I and ROCK-II with in vivo efficacy. | nih.gov |

| 11g (Morpholine-bearing quinoline derivative) | AChE, BChE | Potent dual inhibitor with IC₅₀ values of 1.94 µM (AChE) and 28.37 µM (BChE). | mdpi.com |

| 6-(Arylaminomethyl) isoquinolines | FXIIa | Show in vitro inhibitory activity against FXIIa. | nih.gov |

Analgesic and Antipyretic Effects

While research specifically detailing the analgesic and antipyretic effects of this compound is limited, the broader class of isoquinoline alkaloids has been associated with various pharmacological activities, some of which may underpin analgesic properties. The structural relationship of isoquinolines to known analgesic compounds, such as morphine (a complex isoquinoline alkaloid), suggests that simpler isoquinoline derivatives could also interact with pain pathways. However, direct evidence for this compound in this context is not extensively documented in the provided search results.

Antiviral (e.g., Anti-HIV) Activities

The isoquinoline scaffold is present in a number of compounds that have been investigated for their antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). ontosight.ai Research has explored the potential of isoquinoline derivatives as antiviral agents.

Studies on compounds with similar heterocyclic structures have shown promise. For example, certain tigliane (B1223011) derivatives have demonstrated significant anti-HIV activity. mdpi.com In one study, two derivatives, 2 and 8 , were found to inhibit both HIV-1 and HIV-2 replication, with IC₅₀ values for compound 8 being 3.3 µM for HIV-1 and 1.1 µM for HIV-2. mdpi.com

Quinolinonyl non-diketo acid derivatives have also been identified as inhibitors of HIV-1 reverse transcriptase, targeting both its ribonuclease H and polymerase functions. unica.it Several of these derivatives showed high inhibitory activities with IC₅₀ values below 10 µM. unica.it Furthermore, imidazopyridine-Schiff base derivatives have been evaluated for their in vitro antiviral activity against HIV-1 and HIV-2, with one compound showing EC₅₀ values of 82.02 µg/ml against HIV-1 and 47.72 µg/ml against HIV-2. rsc.org

Although direct studies on this compound's anti-HIV activity are not prominent, the antiviral potential of the broader isoquinoline and quinoline classes suggests that it is a scaffold worthy of investigation in the development of new antiviral therapies.

Table 4: Anti-HIV Activity of Selected Heterocyclic Derivatives